molecular formula C18H21N5Na2O9P2 B12416179 disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate

disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate

Cat. No.: B12416179
M. Wt: 559.3 g/mol
InChI Key: CGXINRNHTNDEBI-BUPZQQHBSA-L
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Description

Disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a purine base, a benzylamino group, and a phosphinate moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate involves several steps. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the benzylamino group. The oxolan ring is then formed, and the phosphinate group is added in the final steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms or the addition of hydrogen atoms.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways. In medicine, it is explored for its therapeutic potential, particularly in the treatment of diseases related to purine metabolism.

In industry, disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors involved in purine metabolism, modulating their activity and affecting cellular processes. The phosphinate group can also participate in phosphorylation reactions, influencing signal transduction pathways and cellular communication.

Comparison with Similar Compounds

Disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate can be compared with other similar compounds, such as trifluorotoluene and other purine derivatives. While trifluorotoluene is used primarily as a solvent and synthetic intermediate, this compound has broader applications in biology and medicine due to its complex structure and functional groups.

Similar compounds include other purine derivatives and phosphinate-containing molecules, which may share some chemical properties but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C18H21N5Na2O9P2

Molecular Weight

559.3 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate

InChI

InChI=1S/C18H23N5O9P2.2Na/c24-14-12(7-31-34(29,30)10-33(26,27)28)32-18(15(14)25)23-9-22-13-16(20-8-21-17(13)23)19-6-11-4-2-1-3-5-11;;/h1-5,8-9,12,14-15,18,24-25H,6-7,10H2,(H,29,30)(H,19,20,21)(H2,26,27,28);;/q;2*+1/p-2/t12-,14-,15-,18-;;/m1../s1

InChI Key

CGXINRNHTNDEBI-BUPZQQHBSA-L

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)[O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(CP(=O)(O)[O-])[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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